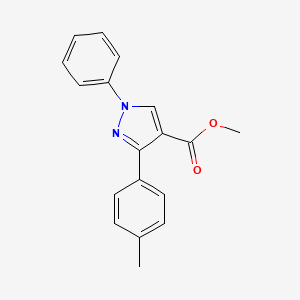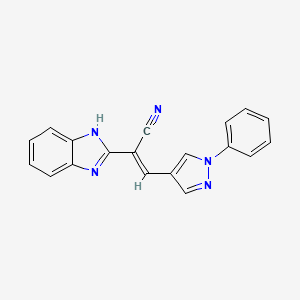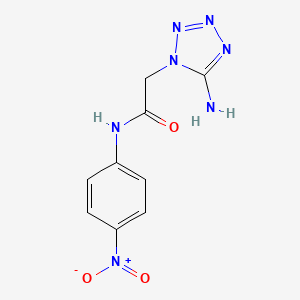![molecular formula C20H26N2OS B3946302 2-[4-[(2E)-3-phenyl-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3946302.png)
2-[4-[(2E)-3-phenyl-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol
説明
2-[4-[(2E)-3-phenyl-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as TTP488 and is a novel small molecule antagonist of the receptor for advanced glycation end products (RAGE).
科学的研究の応用
TTP488 has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, TTP488 has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function in animal models. In diabetes, TTP488 has been shown to reduce inflammation and improve insulin sensitivity. In cancer, TTP488 has been shown to inhibit tumor growth and metastasis.
作用機序
TTP488 acts as an antagonist of 2-[4-[(2E)-3-phenyl-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol, a receptor that is involved in the pathogenesis of various diseases. This compound is known to bind to advanced glycation end products (AGEs), which are formed as a result of the non-enzymatic reaction between reducing sugars and proteins. The binding of this compound to AGEs leads to the activation of various signaling pathways that result in inflammation, oxidative stress, and tissue damage. TTP488 blocks the binding of this compound to AGEs, thereby reducing the downstream effects of this compound activation.
Biochemical and Physiological Effects
TTP488 has been shown to have various biochemical and physiological effects in animal models. In Alzheimer's disease, TTP488 has been shown to reduce the levels of amyloid-beta plaques and tau protein, which are hallmarks of the disease. TTP488 has also been shown to improve cognitive function and reduce neuroinflammation. In diabetes, TTP488 has been shown to reduce inflammation, oxidative stress, and improve insulin sensitivity. In cancer, TTP488 has been shown to inhibit tumor growth and metastasis by reducing angiogenesis and inducing apoptosis.
実験室実験の利点と制限
One of the advantages of TTP488 is its specificity for 2-[4-[(2E)-3-phenyl-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol, which makes it a useful tool for studying the role of this compound in various diseases. TTP488 has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of TTP488 is its poor solubility, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on TTP488. One of the areas of interest is the development of TTP488 analogs with improved solubility and potency. Another area of interest is the investigation of the potential therapeutic applications of TTP488 in other diseases such as cardiovascular disease and inflammatory bowel disease. Additionally, the mechanisms underlying the effects of TTP488 on cognitive function and neuroinflammation in Alzheimer's disease are still not fully understood and require further investigation.
Conclusion
TTP488 is a novel small molecule antagonist of 2-[4-[(2E)-3-phenyl-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol that has shown promising therapeutic potential in various diseases such as Alzheimer's disease, diabetes, and cancer. Its specificity for this compound and good pharmacokinetic properties make it a useful tool for studying the role of this compound in disease pathogenesis. However, its poor solubility is a limitation that needs to be addressed. Further research on TTP488 and its analogs is needed to fully understand its mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
2-[4-[(E)-3-phenylprop-2-enyl]-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c23-14-10-19-16-21(11-4-8-18-6-2-1-3-7-18)12-13-22(19)17-20-9-5-15-24-20/h1-9,15,19,23H,10-14,16-17H2/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWFYVRZNQCJGD-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC=CC2=CC=CC=C2)CCO)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(CN1C/C=C/C2=CC=CC=C2)CCO)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3946223.png)


![4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3946244.png)
![4-butyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B3946247.png)
![N-[4-(acetylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B3946250.png)
![1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B3946256.png)


![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3946276.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B3946295.png)
![ethyl 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3946298.png)
![4-benzoyl-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B3946317.png)